molecular formula C13H12N6O B2745776 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime CAS No. 1965308-69-3

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime

Cat. No.: B2745776
CAS No.: 1965308-69-3
M. Wt: 268.28
InChI Key: RAMNODYDPXPHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant versatility in medicinal chemistry and drug discovery research . This compound is specifically engineered for research applications and is provided for "Research Use Only" (RUO); it is not intended for diagnostic, therapeutic, or personal use. The pyrazolo[1,5-a]pyrimidine core is a prominent pharmacophore found in investigations for targeted cancer therapy, functioning as a potent scaffold for protein kinase inhibitors (PKIs) . Researchers value this class of compounds for its ability to inhibit key oncogenic kinases such as CK2, EGFR, B-Raf, and Pim-1, which are crucial regulators in cellular signaling pathways often disrupted in cancers . The specific substitution pattern on this compound—featuring a 7-amino group, a 5-phenyl ring, and a 3-carboxamidoxime moiety—is designed to enhance its potential for molecular interactions, such as hydrogen bonding, which can be critical for binding affinity and selectivity towards enzymatic targets . Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated substantial promise in other research areas, including the inhibition of cathepsin K for osteoporosis research and the inhibition of α-glucosidase for type 2 diabetes mellitus studies . The presence of the carboxamidoxime group at the 3-position may offer unique chelation and binding properties, making this compound a valuable intermediate for researchers developing novel enzyme inhibitors or exploring structure-activity relationships (SAR) to optimize potency and physicochemical properties . This product is ideal for biochemical assay development, high-throughput screening, and as a building block in synthetic chemistry programs aimed at creating new therapeutic agents.

Properties

IUPAC Name

7-amino-N'-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)18-20)7-16-19(11)13/h1-7,20H,14H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMNODYDPXPHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Core Structure Construction

The synthesis of 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime hinges on constructing the pyrazolo[1,5-a]pyrimidine core followed by regioselective functionalization. Retrosynthetically, the molecule can be divided into three key segments:

  • Pyrimidine ring : Derived from cyclocondensation reactions between aminopyrazoles and electrophilic partners.
  • Phenyl substituent at C5 : Introduced via aromatic substitution or pre-functionalized precursors.
  • Carboxamidoxime group at C3 : Installed through late-stage modification of a cyano or carboxamide intermediate.

Cyclocondensation Strategies

The foundational step involves forming the pyrazolo[1,5-a]pyrimidine scaffold. Two predominant methods are employed:

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the condensation of 3-aminopyrazole with α,β-unsaturated carbonyl compounds. For instance, reacting 3-aminopyrazole with cinnamaldehyde derivatives under microwave conditions (120°C, 20 min) in DMSO with tert-butoxide base yields 5-phenylpyrazolo[1,5-a]pyrimidine intermediates. This method achieves >80% yield while minimizing side products.

Aza-Michael Addition/Nucleophilic Addition Cascade

Dienones and pyrazol-3-amine undergo a tandem aza-Michael addition and nucleophilic addition in n-propanol with KOH at 100°C. For example, (E)-1,5-diphenylpenta-1,4-dien-3-one reacts with pyrazol-3-amine to form 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines in 85–92% yield. This method is notable for its regioselectivity and scalability.

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

After constructing the core, introducing the amino group at C7 and the carboxamidoxime at C3 requires precise functionalization.

Introduction of the C7-Amino Group

Nitration followed by reduction is a classical approach:

  • Nitration : Treating 5-phenylpyrazolo[1,5-a]pyrimidine with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at C7.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or using SnCl₂/HCl converts the nitro group to an amine, yielding 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine.

Carboxamidoxime Installation at C3

The carboxamidoxime group is introduced via two primary routes:

Cyanide Intermediate Pathway
  • Cyano Group Formation : Reacting 3-bromo-pyrazolo[1,5-a]pyrimidine with CuCN in DMF at 120°C affords the 3-cyano derivative.
  • Amidoxime Synthesis : Treating the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux for 6–8 hours forms the carboxamidoxime. This step achieves 70–75% yield, with purity confirmed via HPLC.
Direct Carboxamide Oxidation

An alternative route oxidizes a pre-existing carboxamide group using hydroxylamine-O-sulfonic acid in alkaline conditions, though this method suffers from lower yields (50–60%) due to over-oxidation.

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Microwave Synthesis : DMSO enhances reaction efficiency by stabilizing polar intermediates, while tert-butoxide deprotonates the aminopyrazole, facilitating nucleophilic attack.
  • Aza-Michael Addition : Protic solvents like n-propanol promote hydrogen bonding, directing regioselectivity toward C5-aryl substitution.

Temperature and Time

  • Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 15–30 minutes.
  • Prolonged heating (>8 hours) during amidoxime formation risks decomposition, necessitating strict temperature control.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The C7-amino group appears as a singlet at δ 6.2–6.5 ppm, while the carboxamidoxime NH₂ protons resonate as broad singlets at δ 8.1–8.3 ppm.
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 3400 cm⁻¹ (N-H) confirm the amidoxime moiety.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates (e.g., 5-phenyl-3-cyano-pyrazolo[1,5-a]pyrimidine) reveals a planar core structure with bond lengths consistent with aromatic systems.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Time Key Advantage Limitation
Microwave Cyclization 85 20 min Rapid, high purity Requires specialized equipment
Aza-Michael Cascade 90 6 h Scalable, regioselective Solvent-intensive
Cyanide Amidoximation 75 8 h Straightforward Toxic intermediates

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime, typically involves cyclization reactions and modifications of existing pyrazolo structures. These synthetic approaches allow for the introduction of various substituents that can enhance biological activity. For example, derivatives with amino and phenyl groups have shown promise in inhibiting specific enzymes and exhibiting anticancer properties .

Anticancer Activity

Research indicates that compounds related to 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes such as cathepsin K and thymidine phosphorylase. Molecular docking studies suggest that the binding affinities of these compounds can be optimized through structural modifications, enhancing their potential as therapeutic agents in treating diseases where these enzymes play a crucial role .

Antioxidant and Neuroprotective Properties

Recent studies have explored the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown effectiveness against oxidative stress-related diseases, including neurodegenerative disorders like Alzheimer's disease. The ability to scavenge free radicals positions them as promising candidates for further development in neuroprotective therapies .

Case Studies

Study Objective Findings
Study 1 Evaluate anticancer activityIdentified significant cytotoxic effects against A172 and Rd cell lines; compounds caused mitochondrial potential decrease.
Study 2 Assess antioxidant propertiesDemonstrated effective free radical scavenging abilities; potential applications in neurodegenerative disease treatment.
Study 3 Investigate enzyme inhibitionShowed moderate inhibition of cathepsin K; molecular docking revealed binding modes that could be optimized for better efficacy.

Mechanism of Action

The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Carboxamides
Compound Name Substituents (Positions) Biological Activity Key Data Reference
10a : 7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl analog 5: 4-methoxyphenyl; 6: cyano; 7: amino Cytotoxicity (unspecified cancer cell lines) Synthesized via triethylamine-catalyzed cyclization
7a : 5,7-Dimethyl-N-phenyl analog 5,7: methyl; 2: 4-methoxyphenylamino Not explicitly stated (structural focus) Recrystallized from ethanol
Ethyl 7-(difluoromethyl)-5-phenyl ester 5: phenyl; 7: difluoromethyl; 3: ethyl ester Unknown (structural analog) Molar mass: 317.29 g/mol

Key Observations :

  • Position 5 : Aryl groups (e.g., phenyl, 4-methoxyphenyl) enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Position 7: Amino or methyl groups modulate solubility and potency. For example, 7-amino derivatives (e.g., 10a) are precursors for further functionalization .
  • Position 3 : Carboxamides (e.g., 10a , 7a ) exhibit stronger hydrogen bonding than esters (e.g., ), which may explain their higher kinase inhibition potency .
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
  • Compound 15/16 (from ): Optimized derivatives with 200-fold increased PDE4 inhibition due to cyclized amide substituents.
  • TTK Inhibitors : Pyrazolo[1,5-a]pyrimidines with polar moieties in hydrophobic regions show enhanced physicochemical properties while retaining inhibitory potency (IC₅₀ ~50 nM) .
  • Mechanistic Insight : These compounds mimic ATP, competing for binding in the kinase catalytic site (e.g., CDK2), with N4-HN hydrogen bonds critical for binding geometry .
Non-Pyrazolo Heterocycles
  • Imidazo[1,5-a]pyridines (e.g., 3a from ): Exhibit antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) via hydrophobic and entropic binding to papain. Contrastingly, pyrazolo[1,5-a]pyrimidines show broader kinase inhibition .
  • Tetrazolo[1,5-a]pyrimidines (e.g., 38 from ): Display antidiabetic activity (IC₅₀: 49.8 μM against α-glucosidase), highlighting the role of heterocycle substitution in target specificity .

Structural and Functional Trends

Substituent Effects on Bioactivity
Position Functional Group Impact on Activity Example Compound
3 Carboxamide Enhances hydrogen bonding (e.g., kinase inhibition) 10a , 7a
3 Ester Reduces potency but improves metabolic stability Ethyl ester
5 Aryl (e.g., phenyl) Increases hydrophobic target interaction 10a ,
7 Amino Facilitates derivatization and solubility 10a

Biological Activity

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N6OC_{13}H_{12}N_6O with a molecular weight of approximately 256.28 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its bioactivity.

Biological Activity Overview

The biological activities of 7-amino derivatives, particularly those related to the pyrazolo[1,5-a]pyrimidine scaffold, have been extensively studied. Key areas of activity include:

  • Antiviral Activity : Compounds in this class have shown efficacy against various viral infections, particularly hepatitis C virus (HCV) and potentially other RNA viruses. A study demonstrated that derivatives inhibit HCV replication in cell culture systems, highlighting their potential as antiviral agents .
  • Anticancer Properties : Several studies indicate that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines (e.g., MCF-7) and have shown to induce apoptosis and inhibit cell proliferation .
  • Enzymatic Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression and viral replication. For example, some derivatives act as dual inhibitors of EGFR and VEGFR2, demonstrating IC50 values in the nanomolar range .

The mechanisms underlying the biological activities of 7-amino derivatives involve several pathways:

  • Inhibition of Viral Replication : The compound interferes with viral RNA synthesis and assembly processes.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Enzyme Inhibition : The structural features allow for effective binding to active sites of target enzymes, disrupting their function.

Case Study 1: Antiviral Efficacy

A series of 7-amino derivatives were synthesized and evaluated for their antiviral properties against HCV. The most potent compound demonstrated an IC50 value significantly lower than existing antiviral treatments, suggesting a promising lead for further drug development .

Case Study 2: Anticancer Activity

Research involving MCF-7 breast cancer cells revealed that a particular derivative induced cell cycle arrest at the G1 phase and increased apoptosis rates by over 30% compared to control groups. This highlights the potential application in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Values (µM)
AntiviralInhibition of HCV replication< 10
AnticancerInduction of apoptosis in MCF-7 cells15.3 - 29.1
Enzyme InhibitionDual inhibition of EGFR/VEGFR20.3 - 24

Q & A

Q. What are the common synthetic routes for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or enaminones (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate), followed by hydrolysis and functionalization. For example, bis(pentafluorophenyl) carbonate (BPC)-mediated amidation is used to introduce carboxamidoxime groups . Key steps include:

  • Cyclocondensation : Conducted in polar solvents (e.g., ethanol/DMF) under reflux.
  • Hydrolysis : LiOH-mediated ester-to-acid conversion.
  • Amidation : BPC activates carboxylic acids for coupling with amidoxime precursors.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and regiochemistry (e.g., phenyl group at position 5, carboxamidoxime at position 3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., amidoxime N–H stretches at ~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/cP2_1/c space group observed in related pyrazolo[1,5-a]pyrimidines) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsins K/B) using fluorogenic substrates. For example, N-(2-picolyl)carboxamide derivatives show IC50_{50} values ~45 µM for cathepsin B .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., human carcinoma cells) to assess antiproliferative activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Contradictions may arise from differences in membrane permeability, off-target effects, or assay conditions. Mitigation strategies include:

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct target binding or cellular thermal shift assays (CETSAs).
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation .
  • Structural Optimization : Modify substituents (e.g., trifluoromethyl groups enhance target affinity and metabolic stability) .

Q. What strategies improve synthetic yield and scalability for carboxamidoxime derivatives?

  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. BPC) to reduce side reactions.
  • Parallel Synthesis : Use automated platforms to explore diverse amines/enaminones, as demonstrated for 7-heteroaryl-pyrazolo[1,5-a]pyrimidines .

Q. How do substituent variations at position 5 and 7 influence structure-activity relationships (SAR)?

Substituent Biological Effect Example
Phenyl (position 5)Enhances hydrophobic interactions with enzyme pockets5-phenyl derivatives show cathepsin K inhibition (IC50_{50} ~25 µM)
Trifluoromethyl (position 7)Improves metabolic stability and binding specificity7-(trifluoromethyl) analogs exhibit potent anticancer activity
Chloromethyl (position 5)Increases electrophilicity for covalent binding5-(chloromethyl) derivatives act as alkylating agents

Q. What computational tools aid in designing novel derivatives with improved pharmacokinetics?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize cyclocondensation steps .
  • Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., cathepsin K’s active site) to guide substituent selection .
  • ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity early in design .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups for transient solubility.
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. What steps ensure reproducibility in multi-step syntheses?

  • Strict Anhydrous Conditions : Use molecular sieves for moisture-sensitive steps (e.g., BPC-mediated amidation) .
  • In-line Analytics : Implement HPLC-MS monitoring to track intermediate purity .

Data Contradictions and Validation

  • Example : A derivative may inhibit cathepsin K in vitro but fail in cellular models due to poor permeability. Validate via:
    • Permeability Assays : Caco-2 cell monolayers assess passive diffusion.
    • Chemical Proteomics : Identify off-target binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.